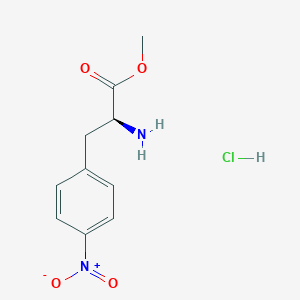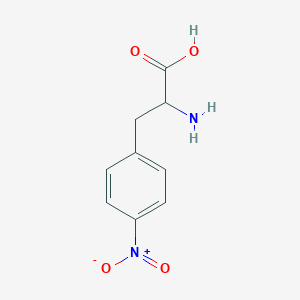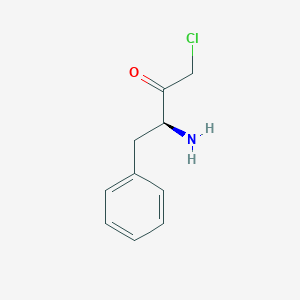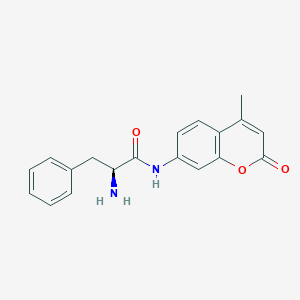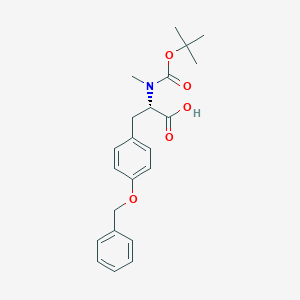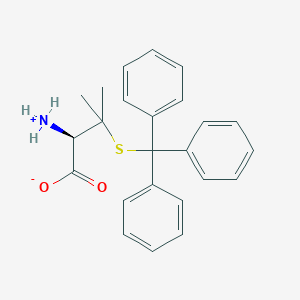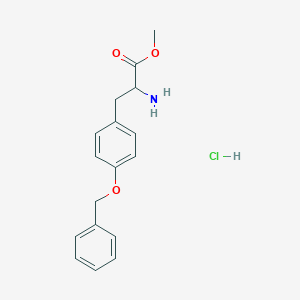
H-Tyr(Bzl)-OMe.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Tyr(Bzl)-OMe is a thermoreversible, o-benzyl-l-tyrosine that has been shown to form supramolecular structures in solvents . It can also be used as a catalyst for organic reactions . This compound is soluble in organic solvents and forms crystals with a monoclinic crystal system .
Synthesis Analysis
The synthesis of H-Tyr(Bzl)-OMe involves the use of Boc-Tyr(Bzl)-d-Ala-Gly-Phe-NH . The compound is dissolved in a 1:1 TFA/DCM mixture, and the reaction progress is monitored using TLC . The synthesis involves the use of diverse coupling reagents such as carbodiimide-based reagents .Molecular Structure Analysis
The molecular structure of H-Tyr(Bzl)-OMe is complex. It is a derivative of tyrosine, a naturally occurring amino acid . The compound has a benzyl group attached to the tyrosine molecule, which contributes to its unique properties .Chemical Reactions Analysis
The chemical reactions involving H-Tyr(Bzl)-OMe are complex and involve several steps. The compound is known to form supramolecular structures in solvents, which suggests that it undergoes self-assembly or aggregation reactions . It can also act as a catalyst for organic reactions .Physical And Chemical Properties Analysis
H-Tyr(Bzl)-OMe.HCl has a molecular weight of 397.9 . It is soluble in organic solvents and forms crystals with a monoclinic crystal system .Aplicaciones Científicas De Investigación
- H-Tyr(Bzl)-OMe.HCl es un compuesto de o-bencil-l-tirosina termoreversible que forma estructuras supramoleculares en disolventes . Estas estructuras surgen de interacciones no covalentes, como los enlaces de hidrógeno y el apilamiento π-π. Los investigadores estudian estos ensamblajes para la administración de fármacos, la catálisis y la ciencia de los materiales.
- Este compuesto forma cristales con un sistema cristalino monoclínico . La ingeniería cristalina consiste en diseñar y comprender las estructuras cristalinas para obtener propiedades específicas. Los investigadores investigan cómo la disposición de las moléculas afecta la solubilidad, la estabilidad y otras características de los materiales.
Química Supramolecular
Ingeniería Cristal
Mecanismo De Acción
Target of Action
H-Tyr(Bzl)-OMe.HCl, also known as H-TYR(BZL)-OME HCL, is a derivative of the amino acid tyrosine . The primary target of this compound is the Substance-P receptor (TACR1) . This receptor is a G protein-coupled receptor that is associated with the neuropeptide substance P . The Substance-P receptor plays a crucial role in transmitting pain signals to the brain and is involved in various biological processes .
Mode of Action
The compound interacts with its target, the Substance-P receptor, by binding to it . This binding triggers a series of biochemical reactions that activate a phosphatidylinositol-calcium second messenger system . The activation of this system leads to various physiological responses, including the transmission of pain signals .
Biochemical Pathways
The interaction of this compound with the Substance-P receptor affects the tachykinin biochemical pathway . This pathway is involved in the transmission of pain signals and other physiological processes . The downstream effects of this pathway activation include the secretion of anabolic hormones, supply of fuel during exercise, and mental performance during stress-related tasks .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on the Substance-P receptor and the tachykinin pathway . These effects include the secretion of anabolic hormones, supply of fuel during exercise, and improved mental performance during stress-related tasks . Additionally, the compound may help prevent exercise-induced muscle damage .
Análisis Bioquímico
Biochemical Properties
H-Tyr(Bzl)-OMe.HCl plays a role in biochemical reactions, particularly as a catalyst for organic reactions
Cellular Effects
The cellular effects of this compound are not well-studied. Tyrosine, the parent compound of this compound, is known to play a crucial role in cellular processes. For instance, in recombinant Chinese hamster ovary (rCHO) cell cultures, tyrosine is essential for monoclonal antibody production .
Molecular Mechanism
The molecular mechanism of H-Tyr(Bzl)-OMeIt is known that the compound can form supramolecular structures in solvents, suggesting it may interact with biomolecules in a unique way .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of H-Tyr(Bzl)-OMe.HCl involves the protection of the carboxyl group of tyrosine followed by benzyl protection of the amino group and methylation of the phenolic hydroxyl group. The final step involves the formation of the hydrochloride salt of the protected peptide.", "Starting Materials": [ "Tyrosine", "Benzyl chloride", "Methyl iodide", "Hydrochloric acid", "Diisopropylcarbodiimide (DIC)", "N,N-Dimethylformamide (DMF)", "N,N-Dimethylamino pyridine (DMAP)", "Triethylamine (TEA)", "Ethyl acetate", "Sodium bicarbonate", "Brine" ], "Reaction": [ "Protection of the carboxyl group of tyrosine using DIC and DMAP in DMF", "Benzyl protection of the amino group using benzyl chloride and TEA in DMF", "Methylation of the phenolic hydroxyl group using methyl iodide and TEA in DMF", "Precipitation of the protected peptide using ethyl acetate", "Formation of the hydrochloride salt of the protected peptide using HCl and sodium bicarbonate in water", "Washing of the salt with brine and drying to obtain H-Tyr(Bzl)-OMe.HCl" ] } | |
Número CAS |
34805-17-9 |
Fórmula molecular |
C17H20ClNO3 |
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-phenylmethoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C17H19NO3.ClH/c1-20-17(19)16(18)11-13-7-9-15(10-8-13)21-12-14-5-3-2-4-6-14;/h2-10,16H,11-12,18H2,1H3;1H |
Clave InChI |
IQKXGACPIPNLEL-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)[NH3+].[Cl-] |
SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
SMILES canónico |
COC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Pictogramas |
Irritant |
Sinónimos |
H-TYR(BZL)-OMEHCL; 34805-17-9; O-Benzyl-L-tyrosinemethylesterhydrochloride; H-Tyr(Bzl)-OMe.HCl; C17H19NO3.HCl; H-Tyr(Bzl)-OMe??HCl; H-Tyr(Bzl)-Ome·Hcl; H-Tyr(Bzl)-OMehydrochloride; SCHEMBL3497991; CTK3J1778; IQKXGACPIPNLEL-NTISSMGPSA-N; MolPort-003-983-084; 1083AE; ANW-42532; SBB068470; AKOS015915126; AKOS015924211; methylO-benzyltyrosinatehydrochloride; RTR-014384; AK-81291; SC-24256; MethylO-benzyl-L-tyrosinatehydrochloride; (O-benzyl)tyrosinemethylesterhydrochloride; ST24030749 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









